Comparative SMO Antagonism Potency: AZD8542 vs. Clinical SMO Inhibitors
AZD8542 exhibits high potency against the Smoothened (SMO) receptor, with an IC50 value of 1.5 nM (pIC50 8.8) in mouse SMO [1] and 3 nM (pIC50 8.52) in human SMO [2]. This places AZD8542 among the most potent SMO antagonists in its class, with potency comparable to or exceeding that of several clinically advanced agents. For instance, vismodegib (IC50 ~3 nM) [3], sonidegib (human IC50 2.5 nM) , and glasdegib (IC50 4-5 nM) all demonstrate IC50 values in the low nanomolar range, but AZD8542's 1.5 nM potency in the mouse system represents a favorable benchmark for preclinical models.
| Evidence Dimension | SMO antagonism potency (IC50) |
|---|---|
| Target Compound Data | 1.5 nM (mouse SMO), 3 nM (human SMO) |
| Comparator Or Baseline | Vismodegib: ~3 nM; Sonidegib: 2.5 nM (human); Glasdegib: 4-5 nM (human) |
| Quantified Difference | AZD8542 is 2-fold more potent than vismodegib in mouse SMO, and equipotent to sonidegib in human SMO |
| Conditions | Cell-free binding assay (species-specific SMO) |
Why This Matters
For researchers using mouse models of cancer, AZD8542's sub-nanomolar to low nanomolar potency ensures robust target engagement at pharmacologically achievable concentrations, a critical factor for in vivo efficacy studies.
- [1] IUPHAR/BPS Guide to Pharmacology. AZD8542 ligand page (mouse SMO pIC50 8.8, IC50 1.5 nM). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. AZD8542 ligand page (human SMO pIC50 8.52, IC50 3 nM). View Source
- [3] Vismodegib product information. PeptideDB. Accessed 2026. View Source
